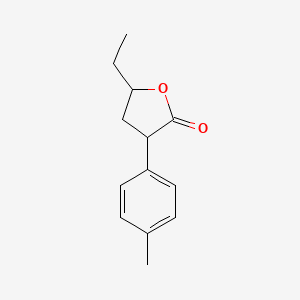![molecular formula C17H16N2O6S B12889024 [2-Oxo-3-(4-sulfamoylphenyl)-1,3-oxazolidin-5-yl]methyl benzoate CAS No. 87472-25-1](/img/structure/B12889024.png)
[2-Oxo-3-(4-sulfamoylphenyl)-1,3-oxazolidin-5-yl]methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Oxo-3-(4-sulfamoylphenyl)oxazolidin-5-yl)methyl benzoate is a complex organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidinone ring, a benzoate ester, and a sulfonamide group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-3-(4-sulfamoylphenyl)oxazolidin-5-yl)methyl benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the oxazolidinone intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the oxazolidinone-sulfonamide intermediate with benzoic acid or its derivatives using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of (2-Oxo-3-(4-sulfamoylphenyl)oxazolidin-5-yl)methyl benzoate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Oxo-3-(4-sulfamoylphenyl)oxazolidin-5-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
(2-Oxo-3-(4-sulfamoylphenyl)oxazolidin-5-yl)methyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (2-Oxo-3-(4-sulfamoylphenyl)oxazolidin-5-yl)methyl benzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The oxazolidinone ring can interact with ribosomal subunits, inhibiting protein synthesis in bacteria. These interactions disrupt essential biological processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolidinones: Compounds like linezolid and tedizolid, which also contain the oxazolidinone ring and exhibit antimicrobial activity.
Sulfonamides: Compounds like sulfamethoxazole, which contain the sulfonamide group and are used as antibiotics.
Uniqueness
(2-Oxo-3-(4-sulfamoylphenyl)oxazolidin-5-yl)methyl benzoate is unique due to the combination of the oxazolidinone ring, sulfonamide group, and benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
87472-25-1 |
|---|---|
Formule moléculaire |
C17H16N2O6S |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
[2-oxo-3-(4-sulfamoylphenyl)-1,3-oxazolidin-5-yl]methyl benzoate |
InChI |
InChI=1S/C17H16N2O6S/c18-26(22,23)15-8-6-13(7-9-15)19-10-14(25-17(19)21)11-24-16(20)12-4-2-1-3-5-12/h1-9,14H,10-11H2,(H2,18,22,23) |
Clé InChI |
XEHGKAABSUIOTE-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)N1C2=CC=C(C=C2)S(=O)(=O)N)COC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


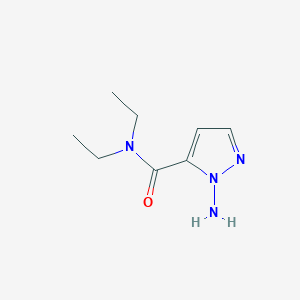

![2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12888951.png)
![1-(6-Chlorobenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12888955.png)
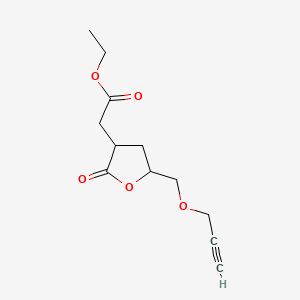
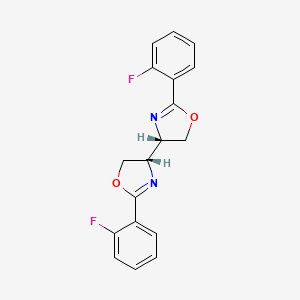
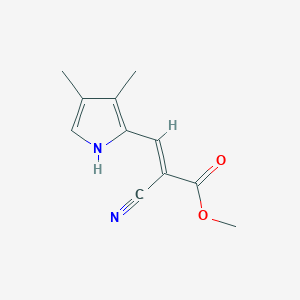

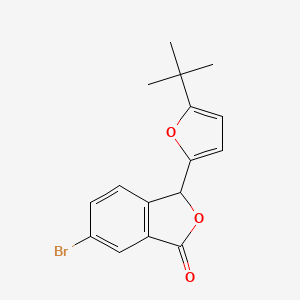
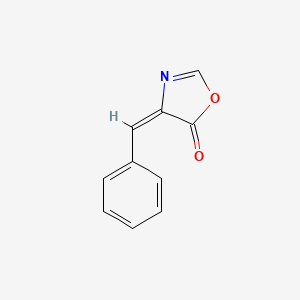
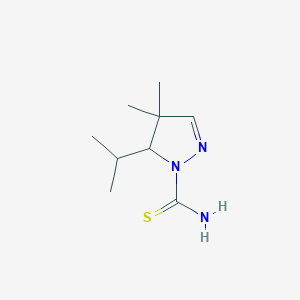
![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12889017.png)
![3-[4-(2-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12889018.png)
